molecular formula C12H10O4 B1324347 5-Hydroxy-3-methoxy-naphthalene-2-carboxylic acid CAS No. 1341038-04-7

5-Hydroxy-3-methoxy-naphthalene-2-carboxylic acid

Cat. No. B1324347
CAS RN: 1341038-04-7
M. Wt: 218.2 g/mol
InChI Key: IAMRUWYVOYSJON-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5-Hydroxy-3-methoxy-naphthalene-2-carboxylic acid is C12H10O4 . The molecular weight is 218.21 .


Chemical Reactions Analysis

The protodeboronation of pinacol boronic esters is a significant reaction associated with this compound . This reaction utilizes a radical approach and is paired with a Matteson–CH2– homologation .

Scientific Research Applications

Photochemical Properties and Mechanisms

  • A study explored the photochemical properties of naphthalene derivatives, focusing on proton and hydrogen transfer reactions. This research provides insights into the kinetics and mechanism of photoenolization and enol trapping in aqueous solutions, relevant for understanding the behavior of 5-Hydroxy-3-methoxy-naphthalene-2-carboxylic acid under light exposure (Chiang et al., 1997).

Synthesis and Structural Studies

  • Research on the synthesis of mono- and difluoronaphthoic acids, including methods to create fluorinated naphthoic acids, is relevant for developing various derivatives of this compound. These processes can lead to potential applications in various chemical and pharmaceutical industries (Tagat et al., 2002).
  • A study demonstrated the synthesis of heptahelicene-2-carboxylic acid from naphthalene building blocks, indicating potential synthetic routes and self-assembly properties for similar naphthalene derivatives like this compound (Rybáček et al., 2011).

Environmental and Biological Applications

  • A study on the biodegradation of carboxylated naphthalene by a sulfate-reducing consortium revealed aromatic ring reduction as a key step. This research is crucial for understanding the environmental degradation pathways and potential bioremediation applications of compounds like this compound (Zhang et al., 2004).

Photodetachment and Spectroscopy

  • Research on substituted naphthalene anions, including 6-hydroxy-2-naphthoic acid, in a tandem ion mobility spectrometer, provides insights into the photodetachment and photoreactions of such compounds. This is pertinent for understanding the spectroscopic properties of this compound (Bull et al., 2019).

properties

IUPAC Name

5-hydroxy-3-methoxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-16-11-6-8-7(3-2-4-10(8)13)5-9(11)12(14)15/h2-6,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMRUWYVOYSJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CC=C(C2=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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